molecular formula C20H19F3N2O3 B2593896 2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903141-91-2

2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2593896
CAS No.: 1903141-91-2
M. Wt: 392.378
InChI Key: RHTAPCBCGXVNET-UHFFFAOYSA-N
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Description

2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that features a trifluoromethyl group, an azetidine ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the trifluoromethyl group and the isoindole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine and isoindole moieties contribute to its overall bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-{2-[4-(trifluoromethyl)phenyl]acetyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: shares similarities with other trifluoromethylated azetidine and isoindole derivatives.

    Trifluoromethylated azetidines: Known for their stability and bioactivity.

    Isoindole derivatives: Often used in medicinal chemistry for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)13-7-5-12(6-8-13)9-17(26)24-10-14(11-24)25-18(27)15-3-1-2-4-16(15)19(25)28/h1-2,5-8,14-16H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTAPCBCGXVNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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